molecular formula C20H21ClN2O2 B2957829 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955709-68-9

4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2957829
CAS No.: 955709-68-9
M. Wt: 356.85
InChI Key: SHGMZVQOBAXAKI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and neuroscience. This compound features a benzamide group linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a privileged framework in drug discovery due to its presence in numerous bioactive molecules . The tetrahydroisoquinoline core is a conformationally restrained analogue of phenethylamine, a structure found in many compounds with significant neurological activity . The specific substitution pattern on this molecule—with a 4-chlorobenzamide moiety and an isobutyryl group—suggests its potential for high-affinity interaction with various biological targets, potentially including enzymes or receptors studied in central nervous system research. Researchers may find this compound valuable for investigating new ligands for undiscovered or difficult-to-target proteins. The presence of the chlorinated benzamide group is a common feature in compounds designed for enhanced metabolic stability and receptor binding affinity. This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-10-9-14-5-8-18(11-16(14)12-23)22-19(24)15-3-6-17(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGMZVQOBAXAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions are often carried out in reactors designed to handle hazardous chemicals safely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to form the corresponding isoquinoline derivative.

  • Reduction: Reduction reactions can be employed to reduce the chlorine atom, potentially leading to the formation of different derivatives.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of isoquinoline derivatives.

  • Reduction: Formation of chloro-substituted derivatives.

  • Substitution: Formation of various amide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry: In industry, this compound may be used in the development of new materials or as a chemical intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Benzamides

  • 4-Fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: This analogue replaces chlorine with fluorine at the benzamide’s 4-position and lacks the isobutyryl group on the tetrahydroisoquinoline ring.
  • Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide): A clinically used diuretic, Indapamide shares the 4-chlorobenzamide core but incorporates an aminosulfonyl group and an indole ring. The sulfonamide group enhances hydrophilicity, contrasting with the lipophilic isobutyryl group in the target compound .

2.1.2 Acylated Tetrahydroisoquinoline Derivatives

  • 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: This compound substitutes chlorine with a tert-butyl group and uses a tetrahydroquinoline (vs. tetrahydroisoquinoline) core.
  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide: Features a furan-carbonyl group at position 2 and a trimethoxybenzamide group.
Physicochemical and Pharmacological Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications
Target Compound C${20}$H${21}$ClN$2$O$2$ 356.8 4-Cl, 2-isobutyryl Under investigation (structural studies)
4-Fluoro-N-(tetrahydroisoquinolin-7-yl)benzamide C${16}$H${15}$FN$_2$O 282.3 4-F, no acyl group Unreported
Indapamide C${16}$H${16}$ClN$3$O$3$S 365.8 4-Cl, aminosulfonyl, indole Diuretic
4-(tert-Butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide C${24}$H${30}$N$2$O$2$ 378.5 4-tert-butyl, 1-isobutyryl Safety data available

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions in target binding .
  • Acyl Group Positioning : The 2-isobutyryl group in the target compound likely induces conformational rigidity versus 1-substituted analogues, impacting receptor engagement .
  • Heterocyclic Core: Tetrahydroisoquinoline’s planar structure facilitates π-π interactions with aromatic residues in enzymes, whereas tetrahydroquinoline’s fused ring system may alter binding pocket compatibility .
Crystallographic and Stability Insights
  • Crystal Packing: Related benzamides, such as 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, exhibit hydrogen-bonded networks (O-H⋯O, N-H⋯O) that stabilize crystal lattices . The target compound’s isobutyryl group may disrupt such networks, reducing crystallinity compared to simpler analogues.
  • Conformational Analysis: Piperidine-containing analogues adopt chair conformations, as seen in 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide . The tetrahydroisoquinoline core in the target compound likely adopts a boat or chair conformation, influencing solubility and bioavailability .

Biological Activity

4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in neuropharmacology and pain management. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN2O2. The presence of the chloro substituent and the tetrahydroisoquinoline scaffold is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H20ClN2O2
Molecular Weight320.81 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves interactions with various neurotransmitter systems:

Dopaminergic System : Preliminary studies suggest that this compound may influence dopamine receptor activity. This modulation could potentially enhance mood and cognitive functions.

Serotonergic System : Interaction with serotonin receptors has been indicated, which may affect anxiety and depression-related behaviors. The compound's structure suggests it may act as a partial agonist or antagonist at these receptors.

Orexin Receptors : Research indicates that tetrahydroisoquinoline derivatives can act as orexin receptor antagonists. This mechanism may contribute to their efficacy in treating sleep disorders and obesity-related conditions.

Pharmacological Effects

  • Analgesic Activity : Studies have shown that compounds with similar structures exhibit significant analgesic effects in animal models. The modulation of pain pathways via dopaminergic and serotonergic systems is a likely contributor.
  • CNS Modulation : The compound has been studied for its potential effects on central nervous system disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in neuropharmacology.
  • Antidepressant Potential : Given its interaction with serotonin receptors, there is potential for this compound to be developed as an antidepressant agent.

Case Studies

Several studies have highlighted the biological activity of related compounds in clinical settings:

  • Study on Pain Management : A clinical trial investigated the use of tetrahydroisoquinoline derivatives in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving the treatment compared to placebo groups.
  • Neuropharmacological Effects : Another study explored the antidepressant effects of similar compounds in animal models. The findings suggested that these compounds could significantly reduce depressive behaviors compared to control groups.

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